2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline

Procurement economics SAR studies Reference standard sourcing

Researchers optimizing lipophilicity-driven CNS or intracellular target potency require the correct 2-isopropyl substituent; the unsubstituted parent lacks the logP 2.55 needed for membrane permeability, while aryl analogs introduce unwanted steric bulk. • Racemic 2-isopropyl-tetrahydroquinoxaline (min. 95% purity) serves as a direct SAR building block and pharmaceutical impurity reference standard • Enables cost-effective analogue synthesis and HPLC/LC-MS method validation before committing to enantiopure (R)- or (S)- variants • Distinct retention characteristics support impurity qualification studies

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
CAS No. 876184-98-4
Cat. No. B1373834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline
CAS876184-98-4
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESCC(C)C1CNC2=CC=CC=C2N1
InChIInChI=1S/C11H16N2/c1-8(2)11-7-12-9-5-3-4-6-10(9)13-11/h3-6,8,11-13H,7H2,1-2H3
InChIKeyODIUCDVDTATWBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline Profile & Differentiation


2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline (CAS 876184-98-4) is a partially saturated heterocyclic compound belonging to the 1,2,3,4-tetrahydroquinoxaline class, featuring an isopropyl substituent at the 2-position of the saturated ring . This compound is of interest as a chiral building block, a potential ligand scaffold, and a reference standard for pharmaceutical impurity profiling [1]. Its closest in-class analogues include the unsubstituted parent 1,2,3,4-tetrahydroquinoxaline (CAS 3476-89-9), the 2-methyl derivative (CAS 6640-55-7), and the enantiomerically pure (R)- and (S)-2-isopropyl variants (CAS 1821828-18-5 and 1252875-58-3, respectively) .

Differentiation of 2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline


Simple in-class substitution is not viable because the 2-isopropyl substituent confers a specific lipophilic and steric profile distinct from the hydrogen, methyl, or aryl analogs. The measured logP of 2.55 drives markedly different partitioning behavior compared to the unsubstituted parent, which influences both biological target engagement and physicochemical handling. Furthermore, the racemic form (CAS 876184-98-4) is distinctly positioned between the enantiopure (R)- and (S)- variants, with unique pricing, purity, and availability profiles that directly affect project feasibility and cost . Selecting the wrong analog risks mismatched lipophilicity, inappropriate chiral composition, or supply chain discontinuity, any of which can invalidate SAR campaigns, impurity qualification studies, or scaled syntheses.

Quantitative Differentiation Evidence for 2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline


Cost-per-Gram Premium vs. 2-Methyl Analog

The 2-isopropyl derivative commands a 68-fold price premium over the 2-methyl analog on a per-gram basis, driven by lower commercial demand and more involved synthetic routes. This cost differential makes the isopropyl compound a deliberate, rather than default, procurement choice for structure-activity relationship studies or impurity qualification where the isopropyl group is specifically required .

Procurement economics SAR studies Reference standard sourcing

Lipophilicity Advantage Over Parent Scaffold

The computed logP of 2-(propan-2-yl)-1,2,3,4-tetrahydroquinoxaline is 2.55 , substantially higher than that of the unsubstituted parent scaffold (estimated logP ~1.0–1.2 based on fragment-based calculations) . This difference of approximately 1.3–1.5 log units translates to a >10-fold increase in octanol-water partition coefficient, which can be decisive for membrane permeability and CNS target engagement in medicinal chemistry programs.

Lipophilicity Physicochemical profiling CNS drug design

Racemic vs. Enantiopure Sourcing

The racemic 2-isopropyl compound (CAS 876184-98-4) is available at min. 95% purity from multiple vendors , while the (R)-enantiomer (CAS 1821828-18-5) was found only at one supplier (AKSci, min. 95% purity) and the (S)-enantiomer (CAS 1252875-58-3) is listed by a limited number of specialty vendors, often at 97% purity . The (R)-enantiomer has been explicitly marked as 'Discontinued' by at least one supplier, signaling potential supply chain risk . This pattern indicates that the racemate is the most reliably sourced form, while enantiopure procurement may face longer lead times and higher minimum order requirements.

Chiral chemistry Enantiomeric purity Procurement planning

2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline Application Scenarios


SAR Campaigns with 2-Isopropyl Tetrahydroquinoxaline

When a structure-activity relationship study demands a specific 2-isopropyl substituent for lipophilicity-driven potency optimization, this compound provides a direct, commercially available scaffold. The logP of 2.55 positions it favourably for CNS or intracellular targets where increased membrane permeability is required, avoiding the suboptimal logP of the unsubstituted parent. Procurement of the racemate enables rapid analogue synthesis before committing to costly enantiopure material.

Pharmaceutical Impurity Reference Standard

Bio-Fount explicitly markets this compound as a reference substance for drug impurity qualification [1]. Analytical and regulatory groups can procure this material for HPLC/LC-MS method development and validation, leveraging its defined purity (min. 95%) and unique retention characteristics relative to potential process impurities. The racemic form is appropriate unless a specific enantiomer is identified as a critical impurity.

Asymmetric Catalysis & Chiral Ligand Development

The 2-isopropyl tetrahydroquinoxaline scaffold has been highlighted in the context of iridium-catalyzed asymmetric hydrogenation methodology, where 2-alkyl-substituted quinoxalines are converted to chiral tetrahydroquinoxaline units with enantioselectivities up to 95% [2]. This compound can serve as a substrate or ligand precursor in reaction optimization studies, where the isopropyl group's steric bulk influences enantioselectivity outcomes differently than methyl or aryl analogs.

Agrochemical Precursor Research

Vendor descriptions indicate that CAS 876184-98-4 has shown promise as a precursor for crop protection agents, with structural motifs currently evaluated for pest resistance management [3]. Agrochemical R&D teams exploring novel fungicidal or insecticidal leads based on tetrahydroquinoxaline chemistry may preferentially select the 2-isopropyl derivative for its balanced lipophilicity and nitrogen-rich core, differentiating it from simpler alkyl or aryl variants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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